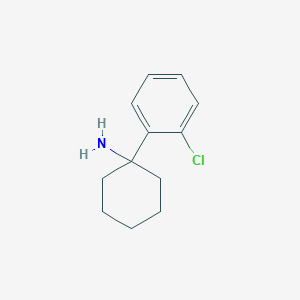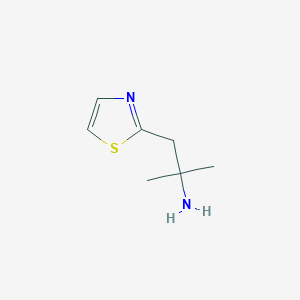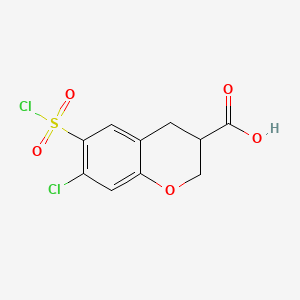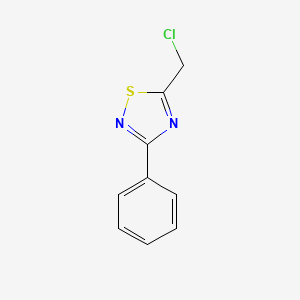
1-(2-Chlorophenyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid. The resulting product, 1-(2-chlorophenyl)-cyclohexene, is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, and the final product is obtained through thermal rearrangement .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of safe and commercially available materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include hydroxy ketones, imines, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other arylcyclohexylamines and related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)cyclohexan-1-amine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to ketamine. The compound may act as an NMDA receptor antagonist, blocking the action of glutamate and leading to anesthetic and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Uniqueness: 1-(2-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which may alter its pharmacological properties compared to other arylcyclohexylamines. This structural difference can influence its binding affinity to receptors and its overall efficacy as an anesthetic or analgesic .
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
InChI-Schlüssel |
NPLMJYOKGIWCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)







![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
